molecular formula C16H16N2O2 B7555082 6-(3-Phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid

6-(3-Phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid

Cat. No. B7555082
M. Wt: 268.31 g/mol
InChI Key: ANKSOBCWBYIXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid, also known as CPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPC belongs to the class of pyridine carboxylic acids, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

6-(3-Phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid acts by binding to the glycine site of the NMDA receptor, thereby preventing the binding of the endogenous co-agonist glycine. This results in a decrease in NMDA receptor activity and a reduction in excitatory neurotransmission.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the inhibition of long-term potentiation (LTP), and the reduction of excitotoxicity. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

6-(3-Phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for research on 6-(3-Phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid, including the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia, and the exploration of its effects on other neurotransmitter systems and signaling pathways. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to optimize its dosing and administration regimens.

Synthesis Methods

6-(3-Phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid can be synthesized using a variety of methods, including the reaction of 3-phenylpyrrolidine with pyridine-2-carboxylic acid under suitable conditions. Other methods involve the use of different reagents and reaction conditions, such as the use of palladium catalysts or microwave irradiation.

Scientific Research Applications

6-(3-Phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes.

properties

IUPAC Name

6-(3-phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(20)14-7-4-8-15(17-14)18-10-9-13(11-18)12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKSOBCWBYIXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C3=CC=CC(=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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